molecular formula C8H7BrFN B8800376 7-Bromo-4-fluoroindoline

7-Bromo-4-fluoroindoline

Cat. No. B8800376
M. Wt: 216.05 g/mol
InChI Key: FVRIPXGYJMOGFN-UHFFFAOYSA-N
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Patent
US08372875B2

Procedure details

NaCNBH3 (2.4 g, 38.2 mmol) was added portionwise to a solution of 7-bromo-4-fluoro-1H-indole (1 g, 4.7 mmol) in acetic acid at −10° C. (bath temp). The reaction was stirred overnight, cooled to 0° C. (bath temp), and solid KOH was added. Saturated NaHCO3 and EtOAc were added, the layers were separated, and the organic layer evaporated. The crude product was purified by flash chromatography, giving the title compound.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH3-]C#N.[Na+].[Br:5][C:6]1[CH:7]=[CH:8][C:9]([F:15])=[C:10]2[C:14]=1[NH:13][CH:12]=[CH:11]2.[OH-].[K+].C([O-])(O)=O.[Na+]>C(O)(=O)C.CCOC(C)=O>[Br:5][C:6]1[CH:7]=[CH:8][C:9]([F:15])=[C:10]2[C:14]=1[NH:13][CH2:12][CH2:11]2 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC(=C2C=CNC12)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the layers were separated
CUSTOM
Type
CUSTOM
Details
the organic layer evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC(=C2CCNC12)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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